2-fluorobenzaldehyde thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluorobenzaldehyde thiosemicarbazone is an organosulfur compound with a unique structure that includes a fluorophenyl group and a methyleneamino linkage to a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluorobenzaldehyde thiosemicarbazone typically involves the condensation of 2-fluorobenzaldehyde with thiourea in the presence of a suitable catalyst. The reaction is carried out in an aqueous medium, often under reflux conditions, to facilitate the formation of the desired product . The reaction can be represented as follows:
2-fluorobenzaldehyde+thiourea→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-fluorobenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluorobenzaldehyde thiosemicarbazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-fluorobenzaldehyde thiosemicarbazone involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the hydroxylation of monophenols and the oxidation of o-diphenols . This inhibition can reduce melanin production, making it useful in treating hyperpigmentation disorders .
Comparison with Similar Compounds
Similar Compounds
- [(E)-(2-chlorophenyl)methyleneamino]thiourea
- [(E)-(2-bromophenyl)methyleneamino]thiourea
- [(E)-(2-iodophenyl)methyleneamino]thiourea
Uniqueness
2-fluorobenzaldehyde thiosemicarbazone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its stability and reactivity compared to its halogenated analogs . The fluorine atom’s high electronegativity and small size allow for stronger interactions with biological targets, potentially increasing the compound’s efficacy in various applications .
Properties
Molecular Formula |
C8H8FN3S |
---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
[(E)-(2-fluorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8FN3S/c9-7-4-2-1-3-6(7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+ |
InChI Key |
AAVLMTXPFUGOSG-VZUCSPMQSA-N |
SMILES |
C1=CC=C(C(=C1)C=NNC(=S)N)F |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=S)N)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=S)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.